2-Oxo-2H-naphtho[1,2-b]pyran-4-yl methanesulfonate
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Overview
Description
2-Oxo-2H-naphtho[1,2-b]pyran-4-yl methanesulfonate is a complex organic compound belonging to the class of naphthopyrans These compounds are known for their photochromic properties, which means they can change color when exposed to light
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2H-naphtho[1,2-b]pyran-4-yl methanesulfonate typically involves multi-step organic reactions. One common method includes the reaction of 4-hydroxy-2H-naphtho[1,2-b]pyran with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2H-naphtho[1,2-b]pyran-4-yl methanesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the naphthopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides and aryl halides in the presence of a base can facilitate substitution reactions.
Major Products Formed
Scientific Research Applications
2-Oxo-2H-naphtho[1,2-b]pyran-4-yl methanesulfonate has a wide range of scientific research applications:
Chemistry: Used as a photochromic material in the development of smart coatings and sensors.
Industry: Utilized in the production of photochromic lenses and other light-sensitive materials.
Mechanism of Action
The mechanism of action of 2-Oxo-2H-naphtho[1,2-b]pyran-4-yl methanesulfonate primarily involves its photochromic properties. Upon exposure to light, the compound undergoes a reversible ring-opening reaction to form a colored merocyanine dye. This process is influenced by the wavelength of light and the surrounding environment. The molecular targets and pathways involved include the absorption of photons, which induces electronic transitions and structural changes in the compound .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-6-methoxy-2-oxo-2H-naphtho[1,2-b]pyran: Known for its similar photochromic properties.
3,4-Dihydro-2,2-dimethyl-2H-naphtho[1,2-b]pyran-5,6-dione: A synthetic version of a natural product with anticancer activity.
Uniqueness
2-Oxo-2H-naphtho[1,2-b]pyran-4-yl methanesulfonate stands out due to its specific functional groups, which enhance its reactivity and versatility in various applications. Its methanesulfonate group, in particular, provides unique chemical properties that differentiate it from other naphthopyrans .
Properties
CAS No. |
820209-58-3 |
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Molecular Formula |
C14H10O5S |
Molecular Weight |
290.29 g/mol |
IUPAC Name |
(2-oxobenzo[h]chromen-4-yl) methanesulfonate |
InChI |
InChI=1S/C14H10O5S/c1-20(16,17)19-12-8-13(15)18-14-10-5-3-2-4-9(10)6-7-11(12)14/h2-8H,1H3 |
InChI Key |
JLTMXIORROACCW-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OC1=CC(=O)OC2=C1C=CC3=CC=CC=C32 |
Origin of Product |
United States |
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